molecular formula C6H10O2 B1652631 2-Methyloxolane-3-carbaldehyde CAS No. 153448-58-9

2-Methyloxolane-3-carbaldehyde

Cat. No.: B1652631
CAS No.: 153448-58-9
M. Wt: 114.14 g/mol
InChI Key: LYPDDLMXKIDIDR-UHFFFAOYSA-N
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Description

2-Methyloxolane-3-carbaldehyde is an organic compound with the molecular formula C6H10O2 It is a derivative of oxolane, featuring a methyl group at the second position and an aldehyde group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyloxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-butadiene with formaldehyde in the presence of an acid catalyst, leading to the formation of the desired oxolane ring structure with an aldehyde functional group.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyloxolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: 2-Methyloxolane-3-carboxylic acid.

    Reduction: 2-Methyloxolane-3-methanol.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyloxolane-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehyde groups.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biochemical pathways.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents due to its reactive aldehyde group.

Mechanism of Action

The mechanism by which 2-Methyloxolane-3-carbaldehyde exerts its effects is primarily through its reactive aldehyde group. This functional group can form covalent bonds with nucleophiles, leading to the formation of various adducts. In biological systems, the compound can interact with amino acids, proteins, and enzymes, potentially altering their structure and function. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or modification of metabolic intermediates.

Comparison with Similar Compounds

    2-Methyltetrahydrofuran (2-MeTHF): A similar compound with a tetrahydrofuran ring structure but lacking the aldehyde group.

    2-Methyloxolane: Similar to 2-Methyloxolane-3-carbaldehyde but without the aldehyde functional group.

Uniqueness: this compound is unique due to the presence of both a methyl group and an aldehyde group on the oxolane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in research and industrial applications.

Properties

IUPAC Name

2-methyloxolane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-6(4-7)2-3-8-5/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPDDLMXKIDIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376757
Record name 2-methyloxolane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153448-58-9
Record name 2-methyloxolane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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